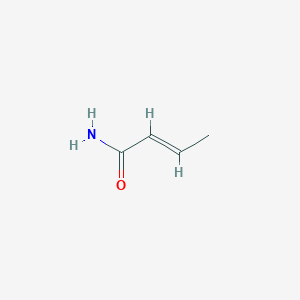
Crotonamide
Descripción general
Descripción
Crotonamide, also known as 2-butenamide, is an organic compound with the molecular formula C4H7NO. It is a derivative of crotonic acid and belongs to the class of amides. This compound is a colorless to slightly yellowish crystalline solid that is soluble in water and organic solvents. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Crotonamide can be synthesized through several methods. One common method involves the reaction of crotononitrile with water in the presence of a catalyst. The reaction proceeds as follows: [ \text{CH}_3\text{CH}=\text{CHCN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}=\text{CHCONH}_2 ]
Another method involves the reaction of crotonyl chloride with ammonia: [ \text{CH}_3\text{CH}=\text{CHCOCl} + \text{NH}_3 \rightarrow \text{CH}_3\text{CH}=\text{CHCONH}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydration of crotononitrile. This process is carried out in a reactor where crotononitrile is mixed with water and a catalyst, such as a rhodium complex, under controlled temperature and pressure conditions. The reaction mixture is then purified to obtain this compound with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Crotonamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to crotonic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield crotylamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Crotonic acid.
Reduction: Crotylamine.
Substitution: Depending on the nucleophile, different substituted amides can be formed.
Aplicaciones Científicas De Investigación
Crotonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of crotonamide involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. For example, this compound derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Crotonamide is similar to other amides such as acrylamide and methacrylamide. it has unique properties due to the presence of the crotonic acid moiety. Compared to acrylamide, this compound has a higher reactivity in certain chemical reactions due to the conjugated double bond in its structure. Similar compounds include:
Acrylamide: Used in polymer chemistry and as a precursor for polyacrylamide.
Methacrylamide: Used in the synthesis of methacrylate polymers and copolymers.
This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
(E)-but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQRXZOPZBKCNF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-37-6, 23350-58-5 | |
| Record name | Crotonamide, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Crotonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 23350-58-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROTONAMIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4LV3GQ8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Crotonamide?
A1: this compound has a molecular formula of C4H7NO and a molecular weight of 85.106 g/mol.
Q2: What spectroscopic data is available for this compound?
A2:
Proton Magnetic Resonance (1H NMR): 1H NMR studies have shown that substituted 3-aminocrotonamides exist as a mixture of cis and trans isomers in solution. [, ]* Carbon-13 Nuclear Magnetic Resonance (13C NMR): 13C NMR has been employed to investigate the configurations of this compound derivatives and understand the interaction between the amide function and the β-carbon atom during fragmentation. [, ]* Infrared (IR) Spectroscopy:* IR spectroscopy has been used to confirm the presence of specific functional groups and analyze the structure of polymers derived from this compound. []
Q3: What is known about the stability of this compound under various conditions?
A3:
Hydrolysis: Research on phosphorylated crotonamides, like Bidrin® (3-(dimethoxyphosphinyloxy)-N,N-dimethyl-cis-crotonamide) and Azodrin® (3-(dimethoxyphosphinyl)-N-methyl-cis-crotonamide), indicates they are susceptible to both acidic and alkaline hydrolysis. Alkaline hydrolysis occurs more rapidly. []* Thermal Stability: These compounds are also sensitive to temperature, with decomposition products and rates influenced by water and free acid presence. []* Soil Degradation:* Bidrin® decomposes quickly in moist soil, impacting its residual activity. []
Q4: Are there any reported catalytic applications of this compound?
A4: While the provided research does not directly focus on the catalytic properties of this compound itself, some studies utilize this compound derivatives in reactions involving chiral catalysts:
- Asymmetric 1,4-addition: Chiral rhodium catalysts, in conjunction with an aqueous base, facilitate the asymmetric 1,4-addition of arylboronic acids to this compound derivatives. []
- Conjugate Addition Reactions: Chiral 1-[2-(p-tolylsulfinyl)]pyrrolyl cinnamide, a this compound derivative, undergoes asymmetric conjugate addition with arylcopper reagents, leading to the formation of (3R)-adducts with high diastereoselectivity. [, ]
Q5: How do structural modifications of this compound affect its biological activity?
A5:
- Phosphorylated Crotonamides: Studies on Bidrin® and Azodrin® reveal that the number of methyl groups on the nitrogen atom influences their insecticidal activity. Azodrin®, with one less methyl group, shows efficacy against a broader spectrum of mites compared to Bidrin®. []
- Substituted Quinazolines and Pyrido[3,4-d]pyrimidines: Research on tyrosine kinase inhibitors demonstrated that incorporating a this compound Michael acceptor moiety, specifically a piperidinyl this compound, into quinazoline and pyrido[3,4-d]pyrimidine scaffolds significantly enhances their inhibitory activity against the epidermal growth factor receptor (EGFR) family. []
Q6: What is the insecticidal activity of this compound derivatives like Bidrin®?
A6:
- Laboratory Studies: Bidrin® exhibits potent toxicity against a range of insects and mites, including two-spotted spider mites, Mexican bean beetles, grape leafhoppers, and walnut aphids. []
Q7: What are the toxicological effects of this compound derivatives?
A7:
- Cholinesterase Inhibition: Bidrin® administration to cattle led to a significant reduction in blood cholinesterase activity, a marker of organophosphate toxicity. [, ]
- Impact on Metabolism: Despite cholinesterase inhibition, Bidrin® did not significantly affect the digestibility of dietary components, nitrogen utilization, or rumen fermentation in cattle. []
Q8: How are this compound residues analyzed?
A8:
- Gas Chromatography: This technique, coupled with flame photometric detection, is used to quantify Azodrin® residues in strawberries. Trifluoroacetylation of the extract helps confirm the compound's identity. []
Q9: What is the environmental fate of this compound-based pesticides?
A9:
- Soil Persistence: Bidrin®, a phosphorylated this compound, demonstrates rapid degradation in moist soil, limiting its residual activity in the environment. []
Q10: Are there alternatives to this compound-based insecticides?
A10: Research suggests several alternatives for specific pest control scenarios:
- Cotton Pests: Endosulfan, diazinon, and methyl parathion show efficacy against sunflower moths in cotton fields. []
- Two-spotted Spider Mites and Hop Aphids: Dicofol and tetradifon demonstrate efficacy against these pests in hop fields. []
Q11: When did research on this compound and its derivatives gain prominence?
A11: Research on this compound derivatives as insecticides, particularly Bidrin® and Azodrin®, gained traction in the mid-20th century, with numerous studies published in the 1960s and 1970s exploring their efficacy, toxicology, and environmental fate. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



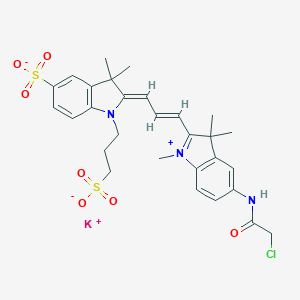
![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)

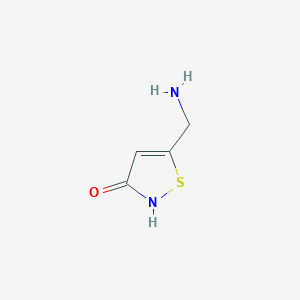
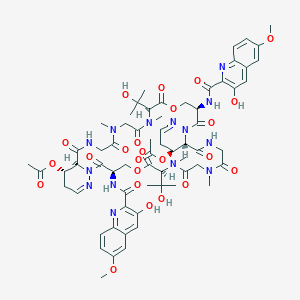

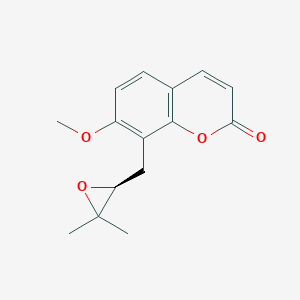
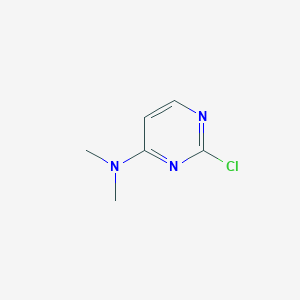
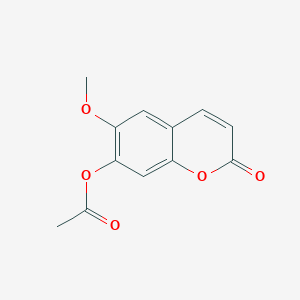

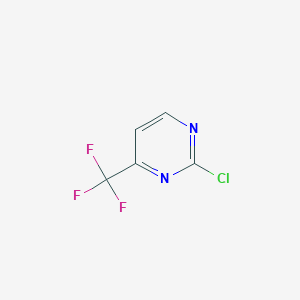
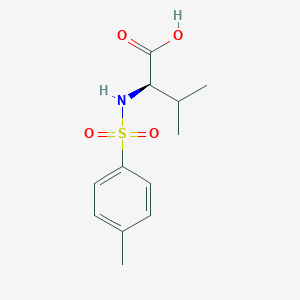
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
